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Compound of Interest

Compound Name: Methyl 4-fluoro-3-formylbenzoate

Cat. No.: B1424290

An In-Depth Technical Guide to Methyl 4-fluoro-3-formylbenzoate: A Keystone Building Block
in Modern Medicinal Chemistry

Abstract

Methyl 4-fluoro-3-formylbenzoate (CAS No. 1093865-65-6) is a trifunctional aromatic
compound that has emerged as a critical building block in the synthesis of complex
pharmaceutical agents.[1] Its unique molecular architecture, featuring a methyl ester, a formyl
(aldehyde) group, and a fluorine atom strategically positioned on the benzene ring, offers a
versatile platform for constructing diverse molecular scaffolds. The presence of the fluorine
atom is particularly significant, as it can enhance crucial drug-like properties such as metabolic
stability and target binding affinity.[1] This guide provides an in-depth analysis of its synthesis,
physicochemical properties, characteristic reactivity, and applications, with a focus on its role in
the development of therapeutics for neurological disorders, inflammatory conditions, and
oncology.

Introduction: Strategic Importance in Drug
Discovery

The design of novel therapeutic agents often relies on the availability of versatile chemical
intermediates that allow for systematic structural modification. Methyl 4-fluoro-3-
formylbenzoate serves this role exceptionally well. The molecule incorporates three distinct
functional groups, each offering a handle for specific chemical transformations:
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e The Formyl Group (-CHO): Acts as a key electrophilic site for nucleophilic addition and
condensation reactions, enabling the formation of Schiff bases, hydrazones, and, crucially,
the construction of heterocyclic ring systems that form the core of many bioactive molecules.

[1]

o The Methyl Ester Group (-COOCHS3): Provides a site for hydrolysis to the corresponding
carboxylic acid or transesterification. The resulting carboxylate can then be used for amide
bond formation, a ubiquitous linkage in pharmaceuticals.

e The Aromatic Fluorine (-F): The electron-withdrawing nature of the fluorine atom influences
the reactivity of the entire aromatic ring. In a medicinal chemistry context, fluorine
substitution is a well-established strategy to improve metabolic stability by blocking potential
sites of oxidation and to enhance binding affinity with biological targets through favorable
electrostatic interactions.[1]

This combination of functionalities makes Methyl 4-fluoro-3-formylbenzoate a highly sought-
after intermediate in programs targeting neurological diseases, such as Alzheimer's, and in the
development of potent anti-inflammatory and anticancer agents.[1]

Proposed Synthesis Pathway

While multiple proprietary methods exist for the synthesis of Methyl 4-fluoro-3-
formylbenzoate, a common and logical route proceeds from the commercially available
precursor, Methyl 4-fluoro-3-methylbenzoate. The key transformation is the selective oxidation
of the benzylic methyl group to an aldehyde.

Diagram of Proposed Synthesis

NBS, AIBN Sommelet Reaction or

(Methyl 4-f|uoro-3-methylbenzoate)M>(Methyl 3-(bromomethyl)-4-ﬂu0r0benzoate) Kornblum Oxidation (DMSO) | Methyl 4-fluoro-3-formylbenzoate

Click to download full resolution via product page

Caption: Proposed two-step synthesis of Methyl 4-fluoro-3-formylbenzoate.

Step-by-Step Methodology (Proposed)
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Step 1: Benzylic Bromination

The synthesis initiates with a free-radical bromination of the methyl group. This reaction is
regioselective for the benzylic position due to the stability of the resulting benzylic radical.

e Setup: To a solution of Methyl 4-fluoro-3-methylbenzoate in a non-polar solvent such as
carbon tetrachloride (CCls), add N-Bromosuccinimide (NBS).

e Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).

o Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer
Chromatography (TLC) until the starting material is consumed. The reaction is typically
illuminated with a lamp to facilitate radical formation.

o Work-up: Once complete, cool the reaction mixture, filter off the succinimide byproduct, and
remove the solvent under reduced pressure to yield the crude Methyl 3-(bromomethyl)-4-
fluorobenzoate.

Causality: NBS is chosen as the bromine source because it provides a low, constant
concentration of Brz, minimizing side reactions like aromatic bromination. AIBN is a standard
thermal initiator that decomposes at a predictable rate to generate the radicals needed to start
the chain reaction.

Step 2: Oxidation to Aldehyde

The intermediate benzylic bromide is then converted to the aldehyde. Several methods are
effective, with the Kornblum oxidation being a common choice.

o Setup: Dissolve the crude Methyl 3-(bromomethyl)-4-fluorobenzoate from the previous step
in dimethyl sulfoxide (DMSO).

e Reaction: Add a mild base, such as sodium bicarbonate (NaHCOs3), and heat the mixture.
The DMSO acts as both the solvent and the oxidant.

e Monitoring: Monitor the formation of the aldehyde by TLC or GC-MS.
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o Work-up and Purification: After the reaction is complete, pour the mixture into water and
extract the product with an organic solvent like ethyl acetate. Wash the organic layer with
brine, dry it over anhydrous sodium sulfate, and concentrate it in vacuo. The final product,
Methyl 4-fluoro-3-formylbenzoate, can be purified by column chromatography on silica gel.

Causality: The Kornblum oxidation is an effective method for converting primary halides to
aldehydes with minimal over-oxidation to the carboxylic acid, which is a risk with stronger
oxidizing agents.

Physicochemical and Analytical Characterization

The identity and purity of Methyl 4-fluoro-3-formylbenzoate are confirmed using standard
analytical techniques.

: ¢ Physicochemical .

Property Value Source
CAS Number 1093865-65-6 [11[2]
Molecular Formula CoH7FO3 [1112]
Molecular Weight 182.15 g/mol [1][2]
Appearance White to off-white solid [3]
Storage 4°C, stored under nitrogen [2]
Topological Polar Surface Area  43.37 A2 [2]
LogP 1.4248 [2]

Spectroscopic Data Interpretation (Expected)

» 'H NMR: The proton NMR spectrum is expected to show characteristic signals: a singlet for
the aldehyde proton (~10 ppm), a singlet for the methyl ester protons (~3.9 ppm), and a
complex pattern in the aromatic region (7.0-8.5 ppm) corresponding to the three aromatic
protons, with couplings influenced by the adjacent fluorine atom.

e 13C NMR: The carbon NMR would display distinct peaks for the aldehyde carbonyl (~190
ppm), the ester carbonyl (~165 ppm), and aromatic carbons, with the carbon directly bonded
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to fluorine showing a large one-bond C-F coupling constant.

» IR Spectroscopy: The infrared spectrum should exhibit strong absorption bands for the C=0
stretching of the aldehyde (~1700 cm~1) and the ester (~1720 cm~1), as well as C-F
stretching vibrations in the 1100-1300 cm~1 region.

e Mass Spectrometry: The mass spectrum would show a molecular ion peak (M*) at m/z =
182.15, consistent with the molecular weight.

Reactivity and Synthetic Utility in Drug Development

The synthetic value of Methyl 4-fluoro-3-formylbenzoate lies in the orthogonal reactivity of its
functional groups, allowing for sequential and selective modifications. It is a cornerstone
intermediate for building heterocyclic cores found in many targeted therapies.

Core Reactions for Scaffold Development

A primary application is in the synthesis of fused heterocyclic systems, such as phthalazinones,
which are central to a class of anticancer drugs known as PARP (Poly(ADP-ribose)
polymerase) inhibitors.[4][5][6]

Workflow: Application as a Versatile Building Blockdot

digraph "Synthetic_Utility" { graph [rankdir="TB", splines=true, nodesep=0.5, ranksep=0.8];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4",
fontcolor="#202124"]; edge [fontname="Arial", fontsize=11, color="#5F6368"];

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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